tert-butyl N-(2-isocyanatoethyl)carbamate
CAS No.: 284049-22-5
Cat. No.: VC2790124
Molecular Formula: C8H14N2O3
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 284049-22-5 |
|---|---|
| Molecular Formula | C8H14N2O3 |
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | tert-butyl N-(2-isocyanatoethyl)carbamate |
| Standard InChI | InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-9-6-11/h4-5H2,1-3H3,(H,10,12) |
| Standard InChI Key | WBWONFFHESOLJB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCN=C=O |
| Canonical SMILES | CC(C)(C)OC(=O)NCCN=C=O |
Introduction
Chemical Properties and Structure
Structural Identifiers and Representations
For precise identification and database purposes, tert-butyl N-(2-isocyanatoethyl)carbamate has been assigned various structural identifiers and representations that facilitate its cataloging in chemical databases and literature. These standardized identifiers ensure consistent recognition across research platforms.
| Identifier Type | Value |
|---|---|
| IUPAC Name | tert-butyl N-(2-isocyanatoethyl)carbamate |
| Standard InChI | InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-9-6-11/h4-5H2,1-3H3,(H,10,12) |
| Standard InChIKey | WBWONFFHESOLJB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCN=C=O |
| Canonical SMILES | CC(C)(C)OC(=O)NCCN=C=O |
| PubChem Compound ID | 28343265 |
Synthesis and Applications
Research Applications
The presence of the highly reactive isocyanate group makes tert-butyl N-(2-isocyanatoethyl)carbamate valuable in various research applications. Isocyanates generally exhibit high reactivity toward nucleophiles, particularly compounds containing active hydrogen atoms such as alcohols, amines, and thiols. These reactions typically lead to the formation of urethanes, ureas, and thiourethanes, respectively, which are important structural motifs in many bioactive compounds and materials.
The compound's potential applications extend to polymer chemistry, where isocyanates are essential components in polyurethane synthesis. Additionally, it may serve as a protected isocyanate intermediate in the synthesis of more complex molecules requiring selective reactivity. Its structure suggests utility in click chemistry approaches and bioconjugation methods where controlled reactivity is essential.
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